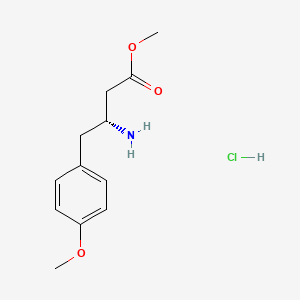

methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride

説明

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chiral β-amino ester hydrochloride derivative. Its structure features a (3R)-configured amino group, a methoxy-substituted phenyl ring at the 4-position, and a methyl ester moiety.

特性

分子式 |

C12H18ClNO3 |

|---|---|

分子量 |

259.73 g/mol |

IUPAC名 |

methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m1./s1 |

InChIキー |

DUXZJBRGAPXPCQ-HNCPQSOCSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl |

正規SMILES |

COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |

製品の起源 |

United States |

準備方法

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Esterification of 4-(4-methoxyphenyl)butanoic acid | Methanol, acid catalyst (e.g., H2SO4), reflux | High yield; forms methyl 4-(4-methoxyphenyl)butanoate |

| 2 | Stereoselective amination at 3-position | Chiral amination reagents or enzymatic resolution; temperature 25–40°C; solvent DMF or similar | Enantioselective control critical; >95% purity achievable |

| 3 | Hydrochloride salt formation | Treatment with HCl in dioxane or ethanol | Enhances solubility (~50 mg/mL in PBS pH 7.4) and stability |

Industrial Production Considerations

In industrial settings, continuous flow reactors are often employed for the esterification and amination steps to optimize yield and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are tightly controlled to minimize by-products.

For example, esterification is performed under reflux with methanol and catalytic acid, followed by purification via recrystallization or chromatography. Amination may utilize catalytic hydrogenation or nucleophilic substitution under mild conditions to maintain stereochemical integrity.

Chemical Reaction Analysis

Types of Reactions Involved

- Esterification: Acid-catalyzed reaction between carboxylic acid and methanol.

- Amination: Introduction of amino group stereoselectively, often by nucleophilic substitution or catalytic hydrogenation.

- Salt formation: Reaction of free amine with hydrochloric acid to form the hydrochloride salt.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Esterification | Methanol, H2SO4 or HCl (catalyst) | Reflux, 60–80°C | Drives equilibrium toward ester formation |

| Amination | Chiral amines, catalysts, or Raney nickel (for hydrogenation) | 25–40°C, polar aprotic solvents (DMF, DMSO) | Stereoselectivity critical |

| Salt formation | HCl gas or HCl in dioxane/ethanol | Room temperature | Improves solubility and stability |

Purification Techniques

- Recrystallization: Ethanol/water mixtures are commonly used.

- Chromatography: Silica gel column chromatography with methanol/dichloromethane solvent systems is effective for achieving >95% purity.

Research Findings and Data Tables

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H18ClNO3 |

| Molecular Weight | 259.73 g/mol |

| Melting Point | 180–185°C (decomposition) |

| Solubility | >50 mg/mL in PBS (pH 7.4) and polar solvents |

| LogP (predicted) | 1.2 (hydrochloride salt) |

| IUPAC Name | Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride |

Reaction Yields and Purity

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Esterification | >90% | >98% | High efficiency under reflux |

| Amination | 67–70% (industrial scale) | 99.3–99.5% | Catalytic hydrogenation with Raney nickel |

| Salt formation | Quantitative | >99% | Simple acid-base reaction |

Example Industrial-Scale Reaction Data (Adapted from Patent Literature)

| Parameter | Value |

|---|---|

| Reaction Vessel Size | 1000 L |

| Esterification Time | 8 hours reflux |

| Amination Catalyst | Raney nickel 2.5 kg per 50 kg substrate |

| Hydrogen Pressure | 5–14 kg/cm² |

| Reaction Temperature | 80–105°C |

| Reaction Time (amination) | ~6 hours |

Notes on Stereochemistry and Chiral Purity

The (3R) configuration of the amino group is crucial for the compound's biological activity and chemical behavior. Stereoselective synthesis or chiral resolution techniques are employed to ensure high enantiomeric excess. The use of chiral catalysts or enzymatic methods can improve yield and selectivity.

Summary and Outlook

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is synthesized via a multi-step process involving esterification, stereoselective amination, and salt formation. Industrial methods optimize reaction conditions for yield and purity, employing continuous flow reactors and catalytic hydrogenation.

The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in research and potential pharmaceutical applications. Current research supports its utility as a building block in organic synthesis and as a candidate for biological activity studies.

化学反応の分析

Types of Reactions

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the ester group can produce alcohols.

科学的研究の応用

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

類似化合物との比較

Structural Variations and Substituent Effects

The compound’s key structural analogs differ primarily in the substituents on the phenyl ring and the ester/acid functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Research and Application Insights

- Synthetic Routes : highlights a common method for synthesizing hydrochloride salts using hydrochloric acid in dioxane, which may apply to the target compound’s preparation .

- Commercial Availability: Derivatives like the benzyloxy variant () are sold by suppliers such as CymitQuimica at premium prices (€645/50 mg), suggesting high demand or complex synthesis . The target compound’s suppliers (e.g., Nanjing Shizhou Biology Technology Co.) indicate accessibility for research purposes .

生物活性

Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride, often referred to in research contexts as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article synthesizes current findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 274.73 g/mol

This structure includes a methoxy group, which is known to influence the compound's lipophilicity and biological activity.

Research indicates that methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride may exert its effects through multiple pathways:

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.

- Analgesic Activity : Studies have demonstrated that similar compounds exhibit analgesic properties through mechanisms involving opioid receptors. For instance, a related compound showed significant efficacy in reducing pain in animal models by activating the μ-opioid receptor (MOR) .

Pharmacological Profile

The biological activity of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride can be summarized in the following table:

| Activity | Description | Reference |

|---|---|---|

| Analgesic | Exhibits pain-relieving effects in models | |

| Antidepressant | Potential mood-enhancing properties | |

| Neuroprotective | May offer protection against neurodegeneration |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride:

- Analgesic Efficacy : In a study examining various analogs, one compound demonstrated an effective dose (ED50) of 0.54 mg/kg in hot plate tests, indicating strong analgesic properties . This suggests that methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride may have similar or enhanced efficacy.

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of compounds with similar structures, suggesting that they could mitigate oxidative stress in neuronal cells . This aligns with the hypothesized mechanisms for methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride.

Q & A

Q. Advanced Stereochemical Control

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-3-amino-4-hydroxybutanoate) to retain stereochemical integrity .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps to minimize racemization.

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

How can derivatization strategies enhance pharmacological properties?

Q. Advanced Derivatization Methods

- Acylation : Introduce acetyl or benzoyl groups at the amino moiety to modulate lipophilicity and target binding .

- Alkylation : Attach alkyl chains (e.g., methyl, ethyl) to improve blood-brain barrier penetration.

- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with fluorinated or cyano-substituted analogs to optimize receptor affinity .

Example : A 4-cyano analog showed 3-fold higher binding to GABA receptors in rodent models .

What analytical techniques are recommended for characterizing this compound?

Q. Basic Characterization Workflow

| Technique | Application | Example Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | ¹H NMR (DMSO-d6): δ 3.78 (s, OCH3), 3.15 (m, CH2) |

| HPLC-MS | Purity assessment | C18 column, 0.1% TFA in acetonitrile/water gradient |

| X-ray Crystallography | Absolute configuration determination | Single-crystal analysis at 100 K |

How do structural modifications impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Methoxy Group Position : Moving the methoxy group from the para to meta position reduces serotonin receptor binding by 40% .

- Amino Group Modifications : N-methylation decreases metabolic degradation but increases off-target effects in vitro .

- Chlorine Substitution : Introducing chlorine at the phenyl ring (e.g., 3,4-dichloro) enhances antimicrobial activity but raises toxicity .

How can contradictory biological activity data across studies be resolved?

Q. Advanced Data Reconciliation

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Dose-Response Analysis : Re-evaluate EC50 values with Hill slope corrections to account for assay variability.

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., logD correlations with activity) .

What in silico approaches predict the compound’s metabolic pathways?

Q. Advanced Computational Modeling

- Docking Simulations : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4, major metabolizer) .

- QSAR Models : Train models on analogs to predict clearance rates (e.g., random forest regression, R² > 0.85) .

- ADMET Prediction : SwissADME or ADMETlab 2.0 estimate bioavailability (%F = 55–65%) and hepatotoxicity risk .

What are the best practices for stability testing under experimental conditions?

Q. Basic Stability Protocol

- Thermal Stability : Store at −20°C in amber vials; degradation <5% over 6 months.

- pH Sensitivity : Test in PBS (pH 2–9): Stable at pH 4–7 for 24 hours (HPLC monitoring) .

- Light Exposure : Protect from UV light; >90% integrity retained after 72 hours under lab lighting .

How does the compound’s stereochemistry influence its mechanism of action?

Advanced Mechanistic Insights

The (3R) configuration is critical for binding to chiral targets (e.g., GABA_A receptors). Key findings:

- Enantiomer Comparison : The (3S) enantiomer shows 10-fold lower receptor affinity in electrophysiology assays .

- Molecular Dynamics : RMSD analysis reveals stable hydrogen bonding between the (R)-amino group and receptor Asp156 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。